molecular formula C18H19ClN2O3S B2897898 4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954634-22-1

4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2897898
M. Wt: 378.87
InChI Key: DMRUJOIUNOQTRZ-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a benzenesulfonamide group, which is often found in drugs and has various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the benzenesulfonamide group. The pyrrolidine ring contributes to the three-dimensionality of the molecule due to its non-planarity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the pyrrolidine ring can undergo various reactions including functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the pyrrolidine ring could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Potential Anticancer Agents

A series of novel benzenesulfonamide derivatives have been synthesized with potential anticancer activity. For instance, compounds have shown remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer, at low micromolar GI50 levels (Sławiński et al., 2012). Another study synthesized indenopyridine derivatives, with one compound demonstrating higher potency against a breast cancer cell line than the reference drug Doxorubicin (Ghorab & Al-Said, 2012).

Human Carbonic Anhydrase Inhibitors

New pyrrolidinone-based chlorinated benzenesulfonamide derivatives have been investigated for their binding affinity and selectivity against recombinant human carbonic anhydrases, showing low nanomolar affinity against cancer-related CA IX. This suggests potential for development of selective inhibitors for cancer treatment (Balandis et al., 2020).

Synthesis and Structural Characterization

Research has focused on the synthesis and structural characterization of compounds for various applications, including as potential HIV-1 infection preventatives (Cheng De-ju, 2015). The detailed synthesis processes contribute to the understanding of compound properties and potential therapeutic applications.

Antimicrobial and Anti-HIV Activity

Studies have reported the synthesis of novel benzenesulfonamides with antimicrobial and anti-HIV activities. This includes research on compounds bearing 1,3,4-oxadiazole moiety, suggesting a direction for future drug development against microbial infections and HIV (Iqbal et al., 2006).

Metabolism and Biological Basis for Selectivity

Research into the metabolism of related compounds, such as chlorsulfuron, by plants has provided insights into the biological basis for selectivity of certain herbicides, highlighting the complex interactions between chemical structures and biological systems (Sweetser et al., 1982).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. It’s important to note that while some pyrrolidine derivatives have therapeutic effects, others can be toxic or have side effects .

Future Directions

Future research could focus on further exploring the biological activities of this compound and optimizing its properties for potential therapeutic applications. This could involve synthesizing various derivatives and evaluating their activities .

properties

IUPAC Name

4-chloro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-13-2-6-16(7-3-13)21-12-14(10-18(21)22)11-20-25(23,24)17-8-4-15(19)5-9-17/h2-9,14,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRUJOIUNOQTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

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